2-Chloro-5-(methylsulfonyl)aniline hydrochloride

Overview

Description

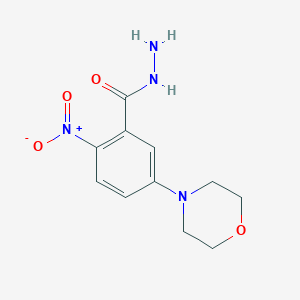

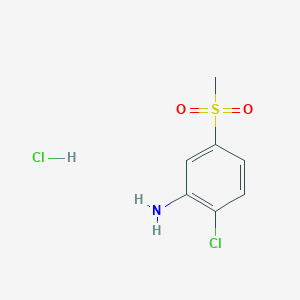

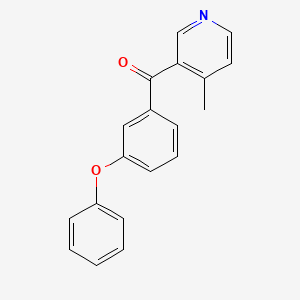

2-Chloro-5-(methylsulfonyl)aniline hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S.ClH . It has a molecular weight of 242.13 . This compound is used as a key synthetic intermediate in the pharmaceutical and agricultural industries.

Molecular Structure Analysis

The InChI code for 2-Chloro-5-(methylsulfonyl)aniline hydrochloride is 1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications

Chemical Synthesis and Reactions

2-Chloro-5-(methylsulfonyl)aniline hydrochloride serves as a versatile intermediate in organic synthesis, enabling the facile assembly of complex molecules. For example, it is utilized in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines, showcasing its role in sulfonation reactions to yield sulfonylated oxindoles with broad reaction scope under mild conditions (Liu, Zheng, & Wu, 2017). Additionally, chemoselective reactions of related compounds with amines highlight its potential in selective SNAr reactions, where anilines and secondary aliphatic amines selectively displace chloride groups, indicating its utility in generating diverse chemical structures (Baiazitov et al., 2013).

Material Science and Polymer Research

In material science and polymer research, derivatives of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride are instrumental in developing novel materials. The electrochemical synthesis of polyaniline in the presence of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) demonstrates how its derivatives contribute to the advancement of conducting polymers, offering insights into the polymerization process and potential applications in electronic devices (Gribkova et al., 2006).

Environmental Chemistry

Derivatives of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride also find applications in environmental chemistry, particularly in the adsorption and removal of contaminants. The study on the adsorption of aniline compounds onto a bifunctional polymeric adsorbent with sulfonic groups showcases the potential of such derivatives in water treatment technologies, providing a solution for the removal of hazardous compounds from aqueous environments (Jianguo et al., 2005).

Advanced Fluorescent Materials

Furthermore, 2,6-Bis(arylsulfonyl)anilines, closely related to the chemical , have been synthesized to explore their applications as fluorescent scaffolds, highlighting the role of such compounds in developing solid-state fluorescence materials. These materials exhibit enhanced fluorescence emissions due to well-defined intramolecular hydrogen bonds, pointing to their potential uses in sensing, imaging, and electronic applications (Beppu et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONAGWMUKGXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(methylsulfonyl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)

![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)

![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)

![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)

![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)

![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)